3-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid
Overview
Description
“3-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid” is a chemical compound with the CAS Number: 23218-94-2 . Its molecular weight is 223.23 . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The InChI code for “3-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid” is1S/C11H13NO4/c1-2-16-10(13)7-12-9-5-3-4-8(6-9)11(14)15/h3-6,12H,2,7H2,1H3,(H,14,15)
. This code represents the molecular structure of the compound.
Scientific Research Applications
Synthesis and Characterization
A study by Mounika et al. (2010) focused on the synthesis of a Schiff base derived from 3-ethoxy salicylaldehyde and 2-amino benzoic acid, leading to the formation of metal complexes with potential applications in material science due to their non-electrolytic nature in DMSO solvent. These complexes exhibit a six-coordinated geometry, confirmed through various spectroscopic methods, indicating their potential in coordination chemistry and materials science applications Mounika, A. Pragathi, C. Gyanakumari, 2010.
Biological Activities
Research into the biological activities of compounds related to 3-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid has shown their effectiveness in various applications. For instance, the biosynthesis of 3,5-AHBA-derived natural products, which includes the synthesis of compounds related to the initial chemical structure, reveals their importance in producing natural products with biological activities, such as antibacterial and antifungal properties Qianjin Kang, Yuemao Shen, Linquan Bai, 2012.
Material Science and Engineering
The synthesis and complexing abilities of compounds like 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids, as explored by Kudyakova et al. (2009), demonstrate their role as new O,N,O-tridentate ligands capable of forming nickel(ii) and copper(ii) complexes. This suggests their potential use in developing new materials and catalysis processes Yulia S. Kudyakova, M. V. Goryaeva, Y. Burgart, V. Saloutin, P. Slepukhin, 2009.
Advanced Technologies
Amarnath and Palaniappan (2005) investigated the doping of polyaniline with benzoic acid and its derivatives, revealing the impact of such compounds on the electrical conductivity and thermal stability of polyaniline. This research indicates the relevance of these compounds in developing advanced polymer technologies and materials with enhanced electrical properties C. A. Amarnath, S. Palaniappan, 2005.
properties
IUPAC Name |
3-[(2-ethoxy-2-oxoethyl)amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-10(13)7-12-9-5-3-4-8(6-9)11(14)15/h3-6,12H,2,7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDOGNPBVBDZHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354636 | |
Record name | 3-[(2-ethoxy-2-oxoethyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid | |
CAS RN |
23218-94-2 | |
Record name | 3-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23218-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2-ethoxy-2-oxoethyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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